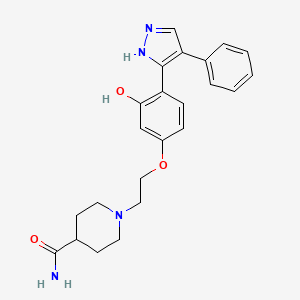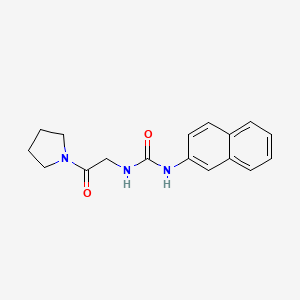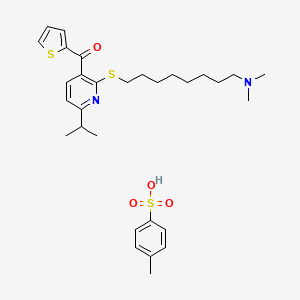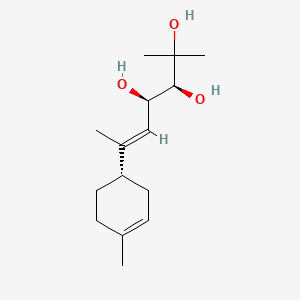
1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its PubChem CID 135652670, is a complex organic molecule with the molecular formula C23H26N4O3 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A structure-activity-relationship study suggests that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a phenyl group at one end and a piperidine ring at the other end . The pyrazole ring is further substituted with a hydroxy group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives are known to undergo a variety of chemical reactions. These can include reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 7 . The topological polar surface area is 105 Ų .科学的研究の応用
Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate : This study discusses a method for producing corresponding carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate using microwave-assisted treatment. This method is relevant as it involves compounds structurally similar to the queried chemical (Milošević et al., 2015).
Identification of a Glycine Transporter 1 Inhibitor : In this research, a compound structurally related to the queried chemical was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating its potential application in central nervous system therapeutic contexts (Yamamoto et al., 2016).
Cyanoacetamide in Heterocyclic Chemistry for Antitumor and Antioxidant Activities : This study explores the use of cyanoacetamide for synthesizing various heterocyclic compounds, including derivatives structurally related to the queried chemical, and evaluating their antitumor and antioxidant activities (Bialy & Gouda, 2011).
Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists : This research investigates pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the chemical interactions and potential therapeutic applications of compounds similar to the queried chemical (Lan et al., 1999).
Synthesis of Novel Isoxazolines and Isoxazoles : This paper details the synthesis of isoxazolines and isoxazoles from compounds including those structurally related to the queried chemical, indicating potential applications in medicinal chemistry (Rahmouni et al., 2014).
将来の方向性
特性
IUPAC Name |
1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQTHALSLWYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

